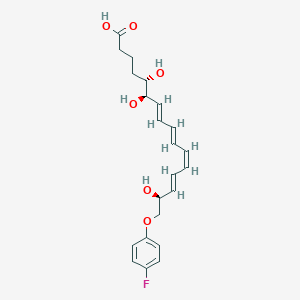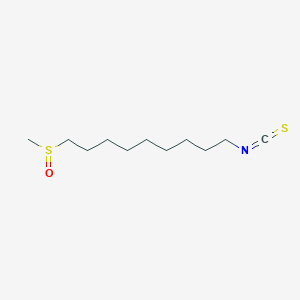![molecular formula C₂₀H₂₀N₆O₇S₄ B1145022 [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz CAS No. 111874-09-0](/img/new.no-structure.jpg)
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz is a complex organic molecule with significant applications in various fields. This compound is known for its unique structural features, which include a thiazole ring and a methoxyimino group, contributing to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the methoxyimino group, and subsequent functionalization to incorporate the amino and carboxyethyl groups. Common reagents used in these reactions include thionyl chloride, methoxyamine, and various amines .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxyimino group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles, which can be further utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. The presence of the thiazole ring and methoxyimino group contributes to its activity against various bacterial strains .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an antibiotic. Its ability to inhibit bacterial growth makes it a promising candidate for the development of new drugs.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz exerts its effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and ultimately, the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Cefepime: Another compound with a similar thiazole ring structure, used as an antibiotic.
Cefquinome: Shares structural similarities and is used in veterinary medicine.
Cefotaxime: Contains a methoxyimino group and is used to treat bacterial infections.
Uniqueness
What sets [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz apart from these compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
111874-09-0 |
|---|---|
Molecular Formula |
C₂₀H₂₀N₆O₇S₄ |
Molecular Weight |
584.67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





